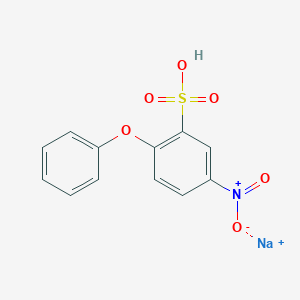
sodium;5-nitro-2-phenoxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-nitro-2-phenoxybenzenesulfonic acid is a chemical compound with the molecular formula C12H8NNaO6S. It is known for its unique structure, which includes a nitro group, a phenoxy group, and a sulfonic acid group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-nitro-2-phenoxybenzenesulfonic acid typically involves the nitration of 2-phenoxybenzenesulfonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt, which is isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-nitro-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-2-phenoxybenzenesulfonic acid.
Substitution: Various substituted phenoxybenzenesulfonic acids.
Oxidation: Quinone derivatives of phenoxybenzenesulfonic acid.
Scientific Research Applications
Sodium;5-nitro-2-phenoxybenzenesulfonic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;5-nitro-2-phenoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminobenzenesulfonic acid: Similar in structure but with amino groups instead of a nitro group.
2-Phenoxybenzenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-phenoxybenzoic acid: Similar but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
Sodium;5-nitro-2-phenoxybenzenesulfonic acid is unique due to the presence of both a nitro group and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
7327-90-4 |
|---|---|
Molecular Formula |
C12H9NNaO6S+ |
Molecular Weight |
318.26 g/mol |
IUPAC Name |
sodium;5-nitro-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9NO6S.Na/c14-13(15)9-6-7-11(12(8-9)20(16,17)18)19-10-4-2-1-3-5-10;/h1-8H,(H,16,17,18);/q;+1 |
InChI Key |
LYUYWTVHWUGQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


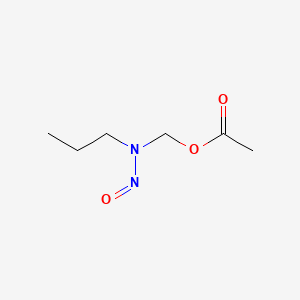


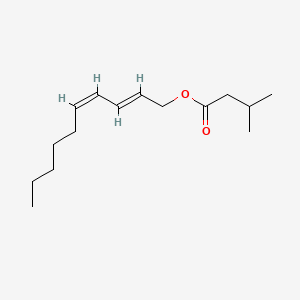


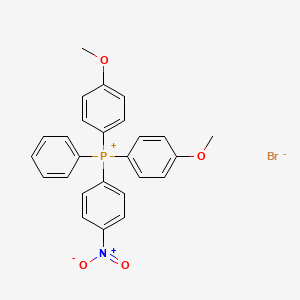
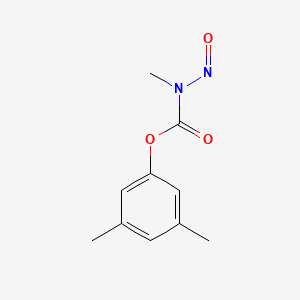
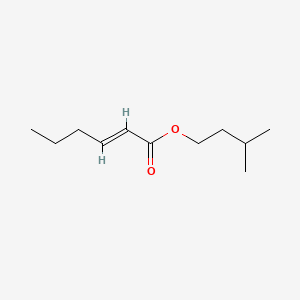
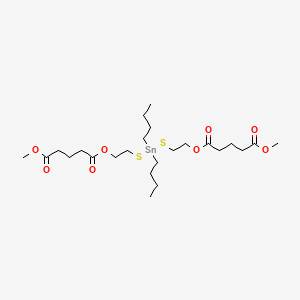
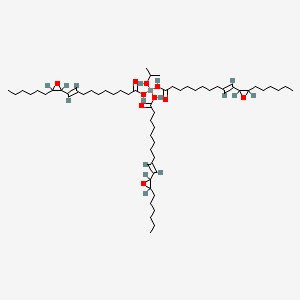
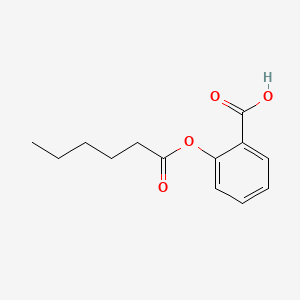
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

